3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid
Description
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid (CAS: 2708280-69-5) is a quinoline derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a carboxylic acid group at position 7. Its molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.30 g/mol . The Boc group serves as a protective moiety for amines, enabling controlled deprotection during synthetic workflows. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, owing to the quinoline scaffold’s versatility in drug design.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-9-4-5-10(13(18)19)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVRIJXNFIPLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Bromoquinoline-3-carboxylic Acid Derivatives
The core strategy involves functionalizing quinoline at specific positions via halogenation and subsequent coupling. A patent (CN112500341A) outlines a method for analogous compounds, where 6-bromoisatin is converted to 7-bromoquinoline-4-carboxylic acid through rearrangement and elimination reactions. Adapting this approach, 7-bromoquinoline-3-carboxylic acid can be synthesized via nitration and bromination of quinoline-3-carboxylic acid.
Key Steps :
Buchwald–Hartwig Amination with Boc-Protected Amines
The tert-butoxycarbonyl (Boc) group is introduced via palladium-catalyzed coupling. In a method analogous to CN112500341A, 7-bromoquinoline-3-carboxylic acid reacts with NH₂Boc under Pd(OAc)₂/Xantphos catalysis:
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (3 equiv)
-
Solvent : 1,4-Dioxane, reflux under N₂
Mechanism : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with NH₂Boc and reductive elimination.
Direct Carboxylation and Boc Protection
Carboxylation at Position 7
A two-step approach involves introducing the carboxylic acid group after Boc protection:
-
Boc Protection of 3-Aminoquinoline : 3-Aminoquinoline is treated with Boc anhydride in THF with DMAP.
-
Directed Carboxylation : The Boc-protected amine directs lithiation at position 7 (LDA, –78°C), followed by quenching with CO₂ to yield the carboxylic acid.
Optimization :
-
Temperature : –78°C prevents side reactions.
-
Electrophile : Dry ice ensures efficient CO₂ insertion.
Nitration/Reduction Pathway
Regioselective Nitration
Quinoline-7-carboxylic acid is nitrated at position 3 using a mixed acid system (HNO₃/H₂SO₄).
Conditions :
Reduction and Boc Protection
The nitro group is reduced to an amine (H₂/Pd-C) and protected with Boc anhydride:
Procedure :
-
Reduction : 10% Pd/C, H₂ (1 atm), ethanol, 6 h.
-
Protection : Boc₂O, DMAP, THF, 12 h.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Palladium Coupling | High regioselectivity; scalable | Expensive catalysts; inert conditions | 85–90% |
| Direct Carboxylation | Avoids halogenation steps | Low-temperature requirements | 70–75% |
| Nitration/Reduction | Cost-effective reagents | Multiple steps; moderate regioselectivity | 60–80% |
Challenges and Optimization Strategies
-
Regioselectivity : Directed ortho-metalation (DoM) using Boc as a directing group improves carboxylation at position 7.
-
Catalyst Efficiency : Substituting Pd(OAc)₂ with Pd₂(dba)₃ increases coupling yields by 5–10%.
-
Solvent Systems : Switching from 1,4-dioxane to toluene reduces side reactions in Buchwald–Hartwig amination .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis or research applications.
Scientific Research Applications
Medicinal Chemistry
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid has been utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential as therapeutic agents:
- Anticancer Activity : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, quinoline derivatives have shown promise in targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis . Modifications to the quinoline structure enhance binding affinity and selectivity towards cancer cells.
- Antimicrobial Properties : Research indicates that quinoline-based compounds exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies have demonstrated that modifications to the carboxylic acid moiety can enhance efficacy against drug-resistant strains .
Biological Studies
The compound's ability to form fluorescent probes makes it valuable in biological research:
- Fluorescent Probes : The incorporation of the quinoline moiety into probe designs allows for the visualization of cellular processes. These probes facilitate studies on enzyme activity, protein interactions, and cellular localization.
- Theranostic Applications : Quinoline derivatives are being explored as theranostic agents, combining diagnostic imaging with therapeutic functions. For example, specific modifications enable these compounds to target malignant tumors while providing imaging capabilities .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : The compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction processes.
- Combinatorial Chemistry : The compound's structure facilitates its use in combinatorial chemistry approaches, enabling the rapid synthesis of diverse compound libraries for drug discovery.
Case Study 1: Quinoline Derivatives in Cancer Therapy
A series of quinoline derivatives were synthesized based on this compound to evaluate their anticancer properties. These derivatives were tested against various cancer cell lines, demonstrating significant antiproliferative activity linked to their ability to inhibit VEGFR-2 . Structure-activity relationship (SAR) analysis revealed that specific substitutions at the quinoline ring enhanced therapeutic potential.
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Research focused on synthesizing derivatives of this compound showed promising results against Mycobacterium tuberculosis. A study highlighted that certain modifications increased potency against multi-drug resistant strains, suggesting potential for development into new anti-tuberculosis agents .
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.
Comparison with Similar Compounds
Positional Isomers: Quinoline Derivatives
Saturated Ring Analogs: Tetrahydroquinoline/Isoquinoline Derivatives
Benzoic Acid Derivatives with Boc-Protected Amines
Physicochemical Properties
- Lipophilicity : The Boc group increases logP (hydrophobicity) compared to methoxy or unsubstituted analogs. This enhances membrane permeability but may reduce aqueous solubility.
- Acidity: The carboxylic acid pKa is influenced by substituent electronic effects. Methoxy’s electron-donating nature raises pKa (less acidic), while the quinoline nitrogen’s electron-withdrawing effect lowers pKa in Boc-amino analogs.
Hazard Profiles
- Target Compound: No explicit hazard data is provided in the evidence, but structurally similar 7-Boc-aminoquinoline-3-carboxylic acid (CAS 1416440-75-9) has warnings for skin/eye irritation (H315, H320) and respiratory toxicity (H335) .
- Tetrahydroquinoline Analog (CAS 149353-95-7): Classified as non-hazardous, highlighting the role of aromaticity in toxicity .
Biological Activity
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid is a derivative of quinoline that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, enhancing the compound's stability during synthesis and evaluation.
Antimicrobial Properties
Research indicates that compounds with a quinoline structure often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including resistant strains. The mechanism typically involves interference with bacterial DNA replication or cell wall synthesis.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 5-Fluoroquinoline derivative | S. aureus | 16 µg/mL |
| 7-Chloroquinoline derivative | P. aeruginosa | 8 µg/mL |
Data adapted from various studies on quinoline derivatives.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays. These studies typically involve evaluating the compound's effect on cancer cell lines, assessing parameters such as cell viability, apoptosis induction, and cell cycle arrest.
Case Study: In Vitro Evaluation
A recent study conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 35 | Inhibition of DNA synthesis |
Data derived from experimental assays on cancer cell lines.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For antimicrobial activity, it may inhibit enzymes critical for bacterial survival. For anticancer effects, it likely interferes with signaling pathways involved in cell proliferation and survival.
Comparative Analysis
Comparative studies with other quinoline derivatives suggest that modifications to the amino or carboxylic acid groups can significantly alter biological activity. For example, the introduction of halogen substituents has been shown to enhance both antimicrobial and anticancer properties by increasing lipophilicity and bioavailability.
Table 3: Comparison of Biological Activities Among Quinoline Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Halogenated quinoline derivative | High | Moderate |
| Non-substituted quinoline | Low | Low |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) reduction of nitro precursors (e.g., 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives) to generate primary amines, followed by (2) Boc-protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, nitro groups at position 8 can be reduced catalytically (e.g., H₂/Pd-C) or via chemical reductants like SnCl₂ . Subsequent Boc protection is performed in anhydrous THF or DCM with DMAP as a catalyst . Alternative routes include PPA-catalyzed lactamization for quinoline ring formation, as seen in structurally related tetrahydroquinoline derivatives .
Q. How is the compound purified post-synthesis, and what solvent systems are optimal?
- Methodological Answer : Purification often employs column chromatography (silica gel, 60–120 mesh) with gradients of ethyl acetate/hexane (3:7 to 1:1) or DCM/methanol (95:5). Recrystallization from ethanol/water (1:3 v/v) is effective due to the compound’s moderate polarity. Storage requires airtight containers under nitrogen to prevent Boc-group hydrolysis, with stability maintained at 2–8°C .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and the quinoline C-7 carboxylic acid proton (δ 12.5–13.5 ppm, broad).
- IR Spectroscopy : Stretching vibrations for Boc carbamate (1690–1710 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₅H₁₉N₂O₄⁺ = 277.3 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain the lactamization step in related quinoline syntheses?
- Methodological Answer : Acid-catalyzed lactamization (e.g., using polyphosphoric acid, PPA) proceeds via protonation of the carbonyl oxygen , activating the electrophilic carbon for nucleophilic attack by the amine group. Intramolecular cyclization forms the quinoline core, with Boc protection preventing undesired side reactions. This mechanism is analogous to modified Pictet-Spengler reactions , where stereochemical control is achieved via chiral auxiliaries or catalysts .
Q. How do substituents at position 7 influence biological activity in quinolinecarboxylic acid derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies on fluoroquinolone analogs reveal that electron-withdrawing groups (e.g., Cl, F) at position 7 enhance DNA gyrase inhibition by increasing electronegativity and hydrogen-bonding interactions. For example, 7-chloro and 7-fluoro derivatives exhibit 4–8× higher antibacterial potency compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can validate binding modes to guide substituent selection .
Q. How can instability during storage or reactions be mitigated?
- Methodological Answer : Instability arises from Boc-group hydrolysis under acidic/neutral aqueous conditions. Mitigation strategies include:
- Storage : Desiccated containers with inert gas (argon/nitrogen) at –20°C.
- Reaction Design : Avoid protic solvents (e.g., water, ethanol) during Boc protection. Use scavengers like molecular sieves to trap residual moisture.
- Decomposition Monitoring : TLC or HPLC (C18 column, 0.1% TFA in acetonitrile/water) tracks degradation products (e.g., free amine or CO₂ release) .
Q. How can contradictions in reported synthetic yields (e.g., 40–75%) be resolved?
- Methodological Answer : Yield discrepancies often stem from substrate purity or reaction optimization :
- Precursor Quality : Nitro precursors with >95% purity (HPLC-UV) reduce side reactions.
- Catalyst Loading : Adjust PPA concentration (10–20% w/w) to balance cyclization rate vs. side-product formation.
- Temperature Control : Maintain 80–100°C for lactamization; exceeding 110°C accelerates decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
